molecular formula C21H19FN2O5S B2830054 (6-Fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1110976-26-5

(6-Fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone

Cat. No. B2830054
CAS RN: 1110976-26-5
M. Wt: 430.45
InChI Key: AOHKOADXHBUJCE-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Fluorescent Labeling and Sensing Applications

Quinolone derivatives exhibit strong fluorescence and stability in a wide pH range, making them useful as fluorescent labeling reagents for biomedical analysis. For example, 6-Methoxy-4-quinolone (6-MOQ) shows strong fluorescence across pH 2.0 to 11.0 and is stable against light and heat. Such properties enable its application in the sensitive detection and quantification of various biomolecules (Hirano et al., 2004).

Antiproliferative and Anticancer Activities

Quinoline derivatives have been explored for their antiproliferative activities against cancer cell lines. Some compounds exhibit potent activity by inhibiting tubulin polymerization, arresting the cell cycle, and inducing apoptosis in cancer cells. These findings indicate the potential of quinoline derivatives in developing new anticancer therapies (Srikanth et al., 2016).

Antibacterial Applications

Quinolone derivatives also exhibit significant antibacterial activities, particularly against resistant strains such as MRSA. The modification of quinolone structures has led to compounds with enhanced in vivo antibacterial efficacy, demonstrating the importance of chemical structure in therapeutic potential (Jinbo et al., 1994).

PI3K Inhibition and Anticancer Agents

Quinoline derivatives have been proposed as novel PI3K inhibitors with significant antiproliferative activity against various human cancer cell lines. The synthesis of specific quinoline and quinazoline derivatives shows promise in inhibiting the PI3K/AKT/mTOR pathway, a critical target in cancer therapy (Shao et al., 2014).

Sensing of pH with Schiff-base Molecules

Quinoline derivatives have been used to develop ratiometric fluorescent chemosensors for pH, highlighting their versatility in chemical sensing applications. These sensors exhibit stability and reversible fluorescence intensity changes across different pH values, making them suitable for various analytical applications (Halder et al., 2018).

properties

IUPAC Name

[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S/c1-28-15-3-5-16(6-4-15)30(26,27)20-17-12-14(22)2-7-19(17)23-13-18(20)21(25)24-8-10-29-11-9-24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHKOADXHBUJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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